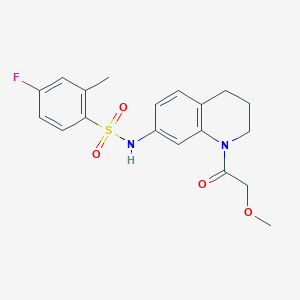

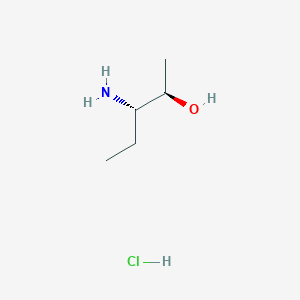

Pyridine, 3-ethynyl-6-methoxy-2-methyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Pyridine, 3-ethynyl-6-methoxy-2-methyl-” is a specific compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “3-Methoxypyridine”, include a boiling point of 65 °C at 15 mmHg, a density of 1.083 g/mL at 25 °C, and a refractive index of 1.518 . The properties of “Pyridine, 3-ethynyl-6-methoxy-2-methyl-” might vary due to the additional ethynyl and methyl groups .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Pyridine derivatives have been synthesized and analyzed for their structural and spectroscopic features. Studies have investigated their optical properties through UV–vis absorption and fluorescence spectroscopy, revealing the effects of substituents on emission spectra (Cetina, Tranfić, Sviben, & Jukić, 2010). Another research avenue explores the phosphine-catalyzed annulation processes to synthesize highly functionalized tetrahydropyridines, demonstrating the compounds' formation with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).

Material Science and Catalysis

- In the field of material science, certain pyridine derivatives have been utilized for developing catalytic methods that introduce a methyl group onto aromatic rings, showcasing a novel approach to C-3/5 methylation of pyridines. This process highlights the compounds' roles in enabling a unique interface between aromatic and non-aromatic compounds, facilitating an oscillating reactivity pattern (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).

Pharmacological Applications

- Pyridine derivatives also have significant implications in pharmacology. For instance, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine has been identified as a potent and highly selective metabotropic glutamate subtype 5 receptor antagonist, displaying anxiolytic activity in pharmacological models. This discovery highlights the potential of such compounds in therapeutic applications, offering a more potent alternative with fewer side effects compared to previously used agents (Cosford et al., 2003).

Environmental and Analytical Chemistry

- Pyridine derivatives have been evaluated for their interactions with sedimentary rocks under typical reservoir conditions, which is crucial for understanding their role as phase partitioning tracers in oil field applications. Such studies provide insights into the compounds' stability, interaction with rock substrates, and potential applications in environmental monitoring and the oil industry (Silva, Stray, Metidji, & Bjørnstad, 2021).

Safety and Hazards

The safety data sheet for a similar compound, “Pyridine”, indicates that it is a highly flammable liquid and vapor. It can cause skin and eye irritation and is harmful if swallowed, in contact with skin, or if inhaled . The safety and hazards of “Pyridine, 3-ethynyl-6-methoxy-2-methyl-” might be different and should be handled with caution .

Propiedades

IUPAC Name |

3-ethynyl-6-methoxy-2-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-4-8-5-6-9(11-3)10-7(8)2/h1,5-6H,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKRIFNAJMRMCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 5-(2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate](/img/structure/B2733707.png)

![1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine](/img/structure/B2733711.png)

![2-(2-(Diethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2733714.png)

![(8R,14R)-7-hydroxy-2,2,4,4,10,10,12,12-octamethyl-6-(2-methylpropanoyl)-8,14-di(propan-2-yl)-8,14-dihydrochromeno[2,3-a]xanthene-1,3,9,11-tetrone](/img/structure/B2733715.png)

![2-(4-fluorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2733721.png)

![N-Ethyl-N-[2-[[(1S,2S)-2-hydroxycyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2733722.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2733725.png)

![4-Chlorophenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2733726.png)